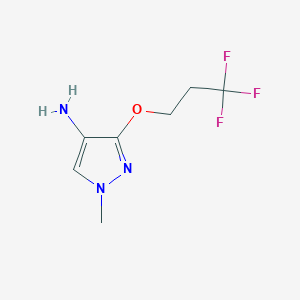
1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C7H10F3N3O It is characterized by the presence of a trifluoropropoxy group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(3,3,3-trifluoropropoxy)methyl-1H-pyrazole
- 1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-carboxylic acid
- 1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-sulfonyl chloride
Uniqueness
1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10F3N3O |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine |
InChI |
InChI=1S/C7H10F3N3O/c1-13-4-5(11)6(12-13)14-3-2-7(8,9)10/h4H,2-3,11H2,1H3 |
InChI Key |
UQFCMKBPDCYQRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10903311.png)
![6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10903312.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10903313.png)
![Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate](/img/structure/B10903316.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B10903317.png)

![(16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol](/img/structure/B10903326.png)
![6-(4-chlorophenyl)-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10903331.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B10903337.png)

![N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide](/img/structure/B10903348.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B10903364.png)
![Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10903370.png)
![1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10903375.png)
